3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the propanoic acid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid: A closely related compound with similar properties.
Telmisartan: A benzimidazole derivative used as an antihypertensive agent
Uniqueness: 3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(3-methylbenzimidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-12-9-4-2-8(6-10(9)13)3-5-11(14)15/h2,4,6-7H,3,5H2,1H3,(H,14,15) |
InChI Key |
CZDXIJCGSXBCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.